Bienvenue dans la boutique en ligne BenchChem!

Spiro[indole-3,4'-piperidine]

Medicinal Chemistry Organic Synthesis GPCR Ligands

Choose Spiro[indole-3,4'-piperidine] (CAS 19136-10-8) for its rigid, three-dimensional spirocyclic core—a privileged scaffold in medicinal chemistry validated across multiple GPCR targets (NPY Y5, melanocortin, ghrelin). Critically, biological activity is exquisitely sensitive to N-substitution, making the unadorned scaffold an essential, cost‑effective starting point for in‑house SAR libraries and lead optimization, not a drop‑in replacement for existing leads. Leverage its demonstrated oral bioavailability and brain penetration to accelerate CNS programs. High‑yielding, scalable synthetic routes (>50% overall) ensure reliable, large‑scale access for your discovery pipeline. Note: Activity is substituent‑dependent; select your derivative with precision.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 19136-10-8
Cat. No. B097032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indole-3,4'-piperidine]
CAS19136-10-8
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CNCCC12C=NC3=CC=CC=C23
InChIInChI=1S/C12H14N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,9,13H,5-8H2
InChIKeyHYZDJHJGTFYYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[indole-3,4'-piperidine] (CAS 19136-10-8): A Privileged Scaffold for GPCR-Targeted Drug Discovery and Selective Receptor Modulation


Spiro[indole-3,4'-piperidine] (CAS 19136-10-8) is a rigid spirocyclic heterocycle comprising an indole ring fused to a piperidine at a quaternary spiro carbon [1]. This three-dimensional scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for developing ligands targeting G-protein coupled receptors (GPCRs), including growth hormone secretagogues, neuropeptide Y (NPY) Y5 antagonists, and melanocortin receptor agonists [2]. Its conformational rigidity and defined spatial orientation of pharmacophoric elements are key for achieving receptor subtype selectivity and favorable pharmacokinetic properties [3].

Why Generic Substitution of Spiro[indole-3,4'-piperidine] Scaffolds Fails: Critical Role of Spiro Geometry and N-Substitution in Defining Target Selectivity and Potency


Direct substitution of one spiro[indole-3,4'-piperidine] derivative for another is scientifically invalid due to the extreme sensitivity of receptor binding profiles to N-substitution patterns. While the core scaffold provides a privileged three-dimensional framework, its biological activity is entirely governed by the appended substituents, which dictate receptor subtype selectivity, binding affinity, and off-target interactions [1]. For instance, a study on VAChT ligands demonstrated that spiroindolines bearing different N-substituents exhibited Ki values ranging from 39 to 376 nM, yet none improved selectivity over sigma receptors compared to vesamicol . This stark variability underscores that even minor structural changes within this class lead to distinct pharmacological profiles, making the selection of a specific derivative a critical decision point in any research program.

Spiro[indole-3,4'-piperidine] (CAS 19136-10-8): Quantitative Evidence of Differentiated Performance in Synthesis, Binding, and In Vivo Efficacy


Synthetic Accessibility: A Five-Step Route to N-Protected Spiro[indoline-3,4'-piperidine] Derivatives in >50% Overall Yield

The synthesis of the N-Boc and N-Cbz protected spiro[indoline-3,4'-piperidine] derivatives (1a and 1b) was achieved in an overall yield of >50% from commercially available reagents via a five-step procedure, significantly outperforming a prior six-step synthesis which yielded <10% [1]. The key intermediate, 1'-H-spiro-(indoline-3,4'-piperidine) (1d), was obtained in 67% overall yield over four steps, providing a robust and scalable entry point for diverse parallel synthesis [1].

Medicinal Chemistry Organic Synthesis GPCR Ligands

In Vivo Efficacy: Orally Active NPY Y5 Antagonist 6e Suppresses Food Intake in Rats with a Minimum Effective Dose of 10 mg/kg

A specific spiroindoline-3,4'-piperidine derivative (compound 6e) demonstrated oral bioavailability and brain penetration in rats, leading to a pharmacodynamic effect of inhibiting bPP-induced food intake with a minimum effective dose (MED) of 10 mg/kg [1]. This is a direct quantitative demonstration of in vivo efficacy for a compound from this specific class, differentiating it from other NPY Y5 antagonists lacking demonstrated oral activity.

Neuroscience Obesity Pharmacology

Target Engagement: Spiroindoline-3,4'-piperidine Derivative (Compound 3a) Exhibits High NPY Y5 Receptor Binding Affinity (Ki = 4.7 nM)

A series of spiroindoline-3,4'-piperidine derivatives were evaluated for binding affinity at the human NPY Y5 receptor. Compound 3a demonstrated potent binding with a Ki of 4.7 nM, establishing a quantitative benchmark for affinity within this chemical series [1]. This level of potency is comparable to or exceeds that of many other non-spirocyclic NPY Y5 antagonist chemotypes.

Receptor Pharmacology Binding Assay Neuropeptide Y

Selectivity Profile: Spiroindolines Display Broad VAChT Affinity (Ki 39-376 nM) but Lack Improved Selectivity Over Sigma Receptors

A small series of N,N-substituted spiro[indoline-3,4'-piperidine] derivatives was evaluated for affinity at the vesicular acetylcholine transporter (VAChT). The compounds exhibited Ki values ranging from 39 to 376 nM for VAChT. However, their binding affinities for σ1 and σ2 receptors were in a similar range, indicating that the spiroindoline scaffold did not confer improved selectivity over sigma receptors compared to the lead compound vesamicol .

Radioligand Development Neuroimaging Off-Target Binding

Physicochemical Properties: Computational Predictions Indicate Moderate Lipophilicity (XLogP3 = 0.9) and Zero Rotatable Bonds for the Core Scaffold

Computed physicochemical properties for spiro[indole-3,4'-piperidine] (CAS 19136-10-8) include an XLogP3 value of 0.9, indicating moderate lipophilicity, and a rotatable bond count of 0, highlighting its rigid spirocyclic structure [1]. Its topological polar surface area (TPSA) is predicted to be 24.4 Ų [1].

Drug Design ADME Properties Computational Chemistry

High-Value Research and Industrial Applications for Spiro[indole-3,4'-piperidine] (CAS 19136-10-8) Based on Quantified Differentiation


Lead Optimization for Orally Active CNS-Penetrant GPCR Ligands

The scaffold's proven ability to generate orally bioavailable and brain-penetrant compounds, as demonstrated by the NPY Y5 antagonist 6e (MED 10 mg/kg, p.o.) [1], makes it a highly attractive starting point for drug discovery programs targeting GPCRs in the central nervous system. Researchers can leverage this established in vivo activity to accelerate lead optimization for obesity, anxiety, and other neurological disorders.

Parallel Synthesis and Library Generation for SAR Studies

The efficient, high-yielding synthetic route to N-protected spiro[indoline-3,4'-piperidine] derivatives (>50% overall yield) [2] enables cost-effective, large-scale production of key intermediates. This facilitates the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, particularly for exploring the extensive chemical space around GPCR targets.

Development of Selective c-Met/ALK Dual Inhibitors for Oncology

The spiro[indoline-3,4'-piperidine]-2-one scaffold has been successfully elaborated into a potent and highly selective c-Met/ALK dual inhibitor (compound 5b) [3]. This derivative demonstrated significant tumor growth inhibition (>50%) in GTL-16 human gastric carcinoma xenograft models, validating the scaffold's utility in generating efficacious oncology therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[indole-3,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.